molecular formula C9H11N7O2 B14238747 2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide

2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide

Cat. No.: B14238747
M. Wt: 249.23 g/mol
InChI Key: HBVHTZRUCSKEKX-UHFFFAOYSA-N
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Description

2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the family of pyridine dicarboxamides. This compound is characterized by its unique structure, which includes two hydrazinylidenemethyl groups attached to a pyridine ring. The compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .

Preparation Methods

The synthesis of 2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrazinylidenemethyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism by which 2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide exerts its effects involves its ability to coordinate with metal ions. The pyridine ring and the hydrazinylidenemethyl groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways .

Properties

Molecular Formula

C9H11N7O2

Molecular Weight

249.23 g/mol

IUPAC Name

2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C9H11N7O2/c10-14-4-12-8(17)6-2-1-3-7(16-6)9(18)13-5-15-11/h1-5H,10-11H2,(H,12,14,17)(H,13,15,18)

InChI Key

HBVHTZRUCSKEKX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)N/C=N/N)C(=O)N/C=N/N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC=NN)C(=O)NC=NN

Origin of Product

United States

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